5-chloro-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5-chloro-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications
Preparation Methods
The synthesis of 5-chloro-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide involves multiple steps, starting from readily available starting materials.
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Triazole Moiety: The triazole ring can be introduced through a cyclization reaction involving appropriate precursors such as hydrazides and aldehydes.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
5-chloro-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-chloro-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-chloro-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
Indole-3-carboxamide: This compound shares the indole core but lacks the triazole moiety, resulting in different biological activities and applications.
5-chloro-1-methyl-1H-indole-2-carboxamide: This compound lacks the triazole and methoxymethyl groups, leading to distinct chemical and biological properties.
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide: This compound lacks the chloro group, which can affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18ClN5O2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
5-chloro-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H18ClN5O2/c1-26-16-7-6-14(21)8-13(16)10-17(26)20(27)22-15-5-3-4-12(9-15)19-23-18(11-28-2)24-25-19/h3-10H,11H2,1-2H3,(H,22,27)(H,23,24,25) |
InChI Key |
ZXSJECNLEGSIEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3=CC=CC(=C3)C4=NNC(=N4)COC |
Origin of Product |
United States |
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